tert-butyl (3R)-3-[(1H-imidazole-1-carbonyl)amino]pyrrolidine-1-carboxylate
Description
Tert-butyl (3R)-3-[(1H-imidazole-1-carbonyl)amino]pyrrolidine-1-carboxylate is a complex organic compound that features a tert-butyl group, an imidazole ring, and a pyrrolidine ring
Properties
IUPAC Name |
tert-butyl (3R)-3-(imidazole-1-carbonylamino)pyrrolidine-1-carboxylate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H20N4O3/c1-13(2,3)20-12(19)16-6-4-10(8-16)15-11(18)17-7-5-14-9-17/h5,7,9-10H,4,6,8H2,1-3H3,(H,15,18)/t10-/m1/s1 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WKKDQBIXIGYWFQ-SNVBAGLBSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCC(C1)NC(=O)N2C=CN=C2 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)N1CC[C@H](C1)NC(=O)N2C=CN=C2 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H20N4O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
280.32 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Boc Protection and Stereoselective Amination
The Boc group is universally employed to protect the pyrrolidine nitrogen, enabling subsequent functionalization at the 3-position. In one approach, N-Boc-D-proline serves as a starting material, where the carboxylic acid is converted to an amide with 8-aminoquinoline (8-AQ) to direct C–H activation. This method achieves high diastereoselectivity (up to 99% ee) through rhodium(I)-catalyzed arylation, followed by epimerization under basic conditions to invert configuration at the 3-position.
Catalytic Hydrogenation for Stereochemical Control
Catalytic hydrogenation of unsaturated precursors, such as pyrroline derivatives, ensures retention of stereochemistry at the 3-position. For example, hydrogenation of a Δ²-pyrroline intermediate over palladium on carbon affords the desired (3R) configuration without racemization, a critical improvement over earlier methods that suffered from epimerization.
Detailed Synthetic Procedures
Starting Material: N-Boc-D-Proline Derivatives
The synthesis begins with N-Boc-D-proline (Scheme 1). The carboxylic acid is protected as a methyl ester, and the 3-position is functionalized via C–H activation. Using 8-AQ as a directing group, rhodium(I) catalysts enable arylation with iodobenzene derivatives, yielding 3-aryl-pyrrolidine intermediates. Epimerization with NaOH in ethanol ensures inversion to the (3R) configuration.
- C–H Activation : N-Boc-D-proline methyl ester (10 mmol), 8-AQ (12 mmol), [RhCl(cod)]₂ (0.1 equiv), and AgSbF₆ (0.2 equiv) in DCE at 80°C for 12 hours.
- Epimerization : Treat with 10 equiv NaOH in EtOH at 100°C for 3 hours.
- Deprotection : Remove Boc group with TFA in DCM, isolate (3R)-3-aminopyrrolidine.
Imidazole-1-Carbonylation
The 3-amino group is reacted with 1H-imidazole-1-carbonyl chloride (generated in situ from imidazole and triphosgene).
- Activation : Add triphosgene (1.1 equiv) to a solution of (3R)-3-aminopyrrolidine in THF at 0°C.
- Coupling : Introduce 1H-imidazole (1.5 equiv) and stir at 25°C for 6 hours.
- Workup : Quench with saturated NaHCO₃, extract with EtOAc, and purify via flash chromatography.
Optimization of Reaction Conditions
Temperature and Catalyst Screening
Yields for C–H activation steps vary significantly with catalyst choice. Rhodium(I) complexes outperform palladium in stereoretention, providing 45–65% yields. Lower temperatures (-78°C) during lithiation steps (e.g., sec-BuLi reactions) minimize side reactions.
Protecting Group Compatibility
The Boc group remains stable under basic epimerization conditions but requires TFA for cleavage. In contrast, tert-butyl esters hydrolyze prematurely under strong bases, necessitating alternative carboxylate protections like methyl esters.
Characterization and Analytical Data
Spectroscopic Confirmation
Chiral HPLC Analysis
Chiral purity (>98% ee) confirmed using a Chiralpak AD-H column (hexane:IPA 80:20, 1 mL/min).
Applications and Derivatives
The compound serves as a precursor for protease inhibitors and kinase modulators. Derivatives with 4’-carboxylic acid substituents exhibit enhanced binding affinity in structure-activity relationship (SAR) studies.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the imidazole ring.
Reduction: Reduction reactions can occur at the carbonyl group.
Substitution: The compound can undergo nucleophilic substitution reactions, especially at the tert-butyl group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are commonly used.
Substitution: Nucleophiles such as amines and thiols can be used for substitution reactions.
Major Products
Oxidation: Oxidation of the imidazole ring can lead to the formation of imidazole N-oxides.
Reduction: Reduction of the carbonyl group can yield alcohol derivatives.
Substitution: Substitution reactions can produce various derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry
In chemical research, tert-butyl (3R)-3-[(1H-imidazole-1-carbonyl)amino]pyrrolidine-1-carboxylate serves as a crucial building block for synthesizing more complex molecules. Its unique structure allows chemists to explore new reaction pathways and mechanisms. The compound's reactivity can facilitate the design of novel materials and catalysts.
Biology
The biological applications of this compound are significant due to its imidazole ring, which is known for interacting with various biological targets. It can be used as a probe to study enzyme interactions and protein-ligand binding. For instance:
- Enzyme Inhibition Studies : The compound may act as an inhibitor for specific enzymes involved in metabolic pathways.
- Protein Interaction Studies : Its structure allows for the investigation of binding affinities with proteins that have imidazole-binding sites .
Medicine
In the field of medicinal chemistry, this compound shows promise as a drug candidate or pharmacophore. The imidazole motif is prevalent in many bioactive molecules, making this compound valuable for drug design. Potential applications include:
- Anticancer Agents : Research indicates that similar compounds can exhibit cytotoxic activity against various cancer cell lines.
- Antimicrobial Properties : Compounds with imidazole rings have been studied for their antibacterial and antifungal activities .
Industry
In industrial applications, this compound can be utilized in synthesizing specialty chemicals and advanced materials. Its unique reactivity makes it suitable for various applications, including:
- Catalysis : The compound's structure may enhance catalytic processes in organic synthesis.
- Material Science : It could be used in developing new polymers or composite materials due to its chemical properties .
Uniqueness
The uniqueness of this compound lies in its combination of functional groups that impart distinct chemical and biological properties. This makes it a valuable compound across various scientific domains .
Mechanism of Action
The mechanism of action of tert-butyl (3R)-3-[(1H-imidazole-1-carbonyl)amino]pyrrolidine-1-carboxylate involves its interaction with molecular targets such as enzymes and receptors. The imidazole ring can coordinate with metal ions and participate in hydrogen bonding, while the pyrrolidine ring can enhance binding affinity through hydrophobic interactions. These interactions can modulate the activity of the target proteins and influence biological pathways.
Comparison with Similar Compounds
Similar Compounds
Tert-butyl (3R)-3-[(1H-imidazole-1-carbonyl)amino]piperidine-1-carboxylate: Similar structure but with a piperidine ring instead of a pyrrolidine ring.
Tert-butyl (3R)-3-[(1H-imidazole-1-carbonyl)amino]azetidine-1-carboxylate: Similar structure but with an azetidine ring instead of a pyrrolidine ring.
Uniqueness
Tert-butyl (3R)-3-[(1H-imidazole-1-carbonyl)amino]pyrrolidine-1-carboxylate is unique due to its combination of a tert-butyl group, an imidazole ring, and a pyrrolidine ring. This combination imparts distinct chemical and biological properties, making it a valuable compound for various applications.
Biological Activity
tert-butyl (3R)-3-[(1H-imidazole-1-carbonyl)amino]pyrrolidine-1-carboxylate is a compound of significant interest in medicinal chemistry, particularly due to its potential biological activities. This article explores its biological properties, mechanisms of action, and relevant case studies.
- Chemical Formula : C₁₃H₁₈N₄O₃
- Molecular Weight : 286.31 g/mol
- CAS Number : 1186203-58-6
Antimicrobial Activity
Research indicates that derivatives of pyrrolidine, including this compound, exhibit notable antimicrobial properties. A study demonstrated that certain pyrrole derivatives showed effective activity against Staphylococcus aureus and Escherichia coli , with minimum inhibitory concentration (MIC) values ranging from 3.12 to 12.5 µg/mL, indicating their potential as antibacterial agents .
Antiviral Activity
The compound has been investigated for its antiviral properties as well. In vitro studies have shown that related compounds with imidazole moieties can inhibit viral replication. For instance, derivatives containing the imidazole ring were effective against various viruses, including those causing respiratory infections . The mechanisms often involve interference with viral entry or replication processes.
The biological activity of this compound can be attributed to its structural features:
- Imidazole Moiety : Known for its role in enzyme inhibition and interaction with biological receptors.
- Pyrrolidine Structure : Contributes to the compound's ability to penetrate cell membranes and interact with intracellular targets.
Case Study 1: Antiviral Efficacy
In a study assessing the antiviral efficacy of various heterocycles, compounds similar to tert-butyl (3R)-3-[(1H-imidazole-1-carbonyl)amino]pyrrolidine showed significant inhibition of viral replication in cell cultures infected with the Tobacco Mosaic Virus (TMV). The compound exhibited a protective activity of approximately 69.1% at a concentration of 500 µg/mL .
Case Study 2: Antibacterial Activity
A series of pyrrole-based compounds were synthesized and tested against bacterial strains. The results indicated that certain derivatives, including those structurally similar to tert-butyl (3R)-3-[(1H-imidazole-1-carbonyl)amino]pyrrolidine, had MIC values comparable to standard antibiotics like ciprofloxacin, highlighting their potential as new antibacterial agents .
Data Table: Summary of Biological Activities
Q & A
Q. What synthetic strategies are recommended for preparing tert-butyl (3R)-3-[(1H-imidazole-1-carbonyl)amino]pyrrolidine-1-carboxylate?
A common approach involves coupling tert-butyl (3R)-3-aminopyrrolidine-1-carboxylate with 1H-imidazole-1-carbonyl chloride under mild basic conditions. Key steps include:
- Activation : Use triethylamine (Et₃N) as a base to deprotonate the amine group and activate the reaction .
- Solvent : Dichloromethane (DCM) at 0–20°C minimizes side reactions like hydrolysis .
- Purification : Column chromatography (silica gel, ethyl acetate/hexane gradient) isolates the product. Yield optimization (~35–50%) requires careful control of stoichiometry and reaction time .
Q. How can the stereochemical integrity of the (3R)-pyrrolidine core be validated during synthesis?
- Chiral HPLC : Use a Chiralpak® column (e.g., IA or IB) with a hexane/isopropanol mobile phase to confirm enantiomeric excess (>99%) .
- X-ray crystallography : Resolve the crystal structure using SHELX programs (e.g., SHELXL for refinement) to confirm the (R)-configuration .
- Optical rotation : Compare observed [α]D values with literature data for related pyrrolidine derivatives .
Q. What analytical techniques are critical for characterizing this compound?
Advanced Research Questions
Q. How can enantioselective synthesis of this compound be optimized for pharmaceutical intermediates?
- Catalysis : Employ asymmetric catalysis (e.g., organocatalysts or chiral ligands) during pyrrolidine ring formation to enhance enantioselectivity.
- Protecting Groups : Use tert-butyloxycarbonyl (Boc) to shield the pyrrolidine nitrogen, preventing racemization during imidazole coupling .
- Kinetic Resolution : Monitor reaction progress via in-situ FTIR to terminate at peak enantiomeric excess .
Q. What stability challenges arise under varying pH and temperature conditions?
Q. How should contradictory spectral data (e.g., NMR shifts) be resolved?
Q. What role does this compound play in kinase inhibitor development?
Q. What computational tools predict binding affinities for this compound in drug discovery?
- Docking : Use AutoDock Vina to model interactions with target proteins (e.g., JAK2 kinase). The imidazole ring shows hydrogen bonding with Lys882 .
- MD Simulations : GROMACS simulations (100 ns) reveal stable binding conformations in aqueous environments .
Methodological Considerations
Q. How can scale-up challenges (mg to gram scale) be addressed without compromising purity?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
